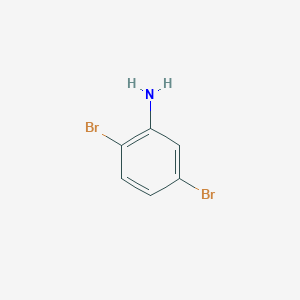

2,5-Dibromoaniline

Description

Significance and Research Context of Halogenated Anilines

Halogenated anilines, a class of compounds to which 2,5-dibromoaniline belongs, are of paramount importance in organic chemistry. researchgate.net They are fundamental components and intermediates in a vast range of synthetic applications. researchgate.net The presence of halogen atoms on the aniline ring significantly influences the compound's reactivity and provides handles for further functionalization through reactions like nucleophilic substitution and cross-coupling.

The position of the halogen substituents on the aniline ring dramatically affects the intermolecular interactions within the crystal structure. For instance, in ortho-halogenated anilines, the amino group can act as both a hydrogen-bond donor and acceptor, leading to stronger hydrogen and halogen bonding compared to their para-substituted counterparts. researchgate.net This structural nuance is critical in the design of materials with specific physical properties.

The introduction of halogen atoms, such as bromine, into the aniline structure is a key strategy in the development of pharmaceuticals, agrochemicals, dyes, and advanced materials. ontosight.aiontosight.ai Halogenated aromatic compounds are indispensable building blocks for constructing complex molecular architectures. nih.gov

Historical Perspective of this compound in Organic Synthesis

Historically, the synthesis of halogenated anilines like this compound has been a focus of organic chemists. Traditional methods often involved the direct bromination of aniline. However, these electrophilic halogenation reactions on electron-rich substrates like aniline can be challenging to control, often leading to a mixture of isomers and over-halogenation. acs.org

To address these challenges, various synthetic strategies have been developed over the years. One notable historical method for preparing dibromoanilines involved the bromination of sulfanilic acid followed by desulfonation. orgsyn.org More contemporary and regioselective methods have since been established. For instance, the treatment of N,N-dialkylaniline N-oxides with thionyl halides provides a practical route to electron-rich aryl halides. nih.govacs.org

The utility of this compound as a starting material is well-documented. It has been used in the synthesis of other important compounds, such as 2,4,5-tribromoaniline and various substituted benzothiazoles. chemicalbook.com Its role as a precursor highlights its long-standing importance in the synthetic chemist's toolkit.

Current Research Trends and Future Directions for this compound

Current research continues to explore and expand the applications of this compound, particularly in the fields of materials science and medicinal chemistry.

In Materials Science: this compound is utilized in the synthesis of conducting polymers. smolecule.com For example, it can be copolymerized with aniline to create poly(dibromoaniline-co-aniline)s. researchgate.net The electrical conductivity of these copolymers can be controlled by adjusting the monomer feed ratio, making them promising for various electronic applications. researchgate.net Furthermore, it is a key monomer in Suzuki polycondensation reactions with fluorene-based diboronates to produce aniline-fluorene copolymers, which have potential applications in optoelectronic materials. mdpi.com

In Organic Synthesis and Medicinal Chemistry: The compound is a versatile substrate for cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are powerful tools for constructing complex organic molecules. However, the amino group can sometimes interfere with these reactions, necessitating a protection strategy. mdpi.com For example, the amine group can be acetylated to form N-(2,5-dibromophenyl)acetamide, which can then successfully undergo Suzuki coupling. mdpi.comresearchgate.net

Recent studies have demonstrated the use of this compound in the synthesis of novel bioactive compounds. It has been used as a core component in the synthesis of resveratrol-Schiff base hybrids with selective antibacterial activity, particularly against Listeria monocytogenes. nih.gov It is also a starting material for producing 2,5-dibromoiodobenzene, a precursor for non-planar push-pull chromophores with potential applications in nonlinear optics and as ion sensors. mdpi.com Additionally, it has been employed in the synthesis of benzoimidazopyridine derivatives for the detection of tau pathology, which is relevant to Alzheimer's disease research. nih.gov

Future research is likely to focus on several key areas:

Development of Novel Catalytic Systems: Exploring more efficient and selective catalysts for the functionalization of this compound will continue to be a priority.

Synthesis of Advanced Materials: Further investigation into the use of this compound in the creation of new polymers and materials with tailored electronic, optical, and physical properties is expected.

Drug Discovery and Development: The compound will likely remain a valuable building block in the synthesis of new pharmaceutical agents and probes for biological research. ontosight.aichemshuttle.com

| Application Area | Specific Use | Source |

|---|---|---|

| Polymer Chemistry | Synthesis of conducting polymers (poly(dibromoaniline-co-aniline)s) and aniline-fluorene copolymers. | smolecule.comresearchgate.netmdpi.com |

| Organic Synthesis | Intermediate in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. | |

| Medicinal Chemistry | Synthesis of antibacterial resveratrol-Schiff base hybrids and probes for tau pathology imaging. | nih.govnih.gov |

| Materials Science | Precursor for nonlinear optical materials and ion sensors. | mdpi.com |

| Chemical Intermediate | Starting material for the synthesis of 2,4,5-tribromoaniline and 2-(3,4-dimethoxyphenyl)-5-bromobenzothiazole. | chemicalbook.com |

Propriétés

IUPAC Name |

2,5-dibromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTAZRGRFBCKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189908 | |

| Record name | 2,5-Dibromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3638-73-1 | |

| Record name | 2,5-Dibromoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3638-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003638731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3638-73-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dibromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dibromoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dibromoaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C54DZ85Z8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2,5-dibromoaniline and Its Derivatives

Regioselective Bromination of Aniline for 2,5-Dibromoaniline Synthesis

Direct bromination of aniline is a primary route for synthesizing brominated anilines. smolecule.com However, the powerful activating nature of the amino (-NH2) group directs electrophiles to the ortho and para positions, often leading to a mixture of products, including 2,4-dibromoaniline and 2,4,6-tribromoaniline. Achieving the specific 2,5-dibromo isomer requires carefully controlled conditions to manage the regioselectivity of the reaction.

The selective synthesis of bromoanilines is a significant challenge due to the high reactivity of the aniline ring, which can lead to polybromination. bibliomed.org To overcome this, specific and optimized reaction conditions are crucial. The direct bromination of aniline typically requires careful control of temperature and stoichiometry to suppress over-bromination. For instance, maintaining temperatures between 0–5°C is a common strategy.

Advanced methods have been developed to enhance regioselectivity. One such method is copper-catalyzed oxidative bromination. This approach uses a catalytic amount of a copper salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), in combination with a bromide source like sodium bromide (NaBr) and an oxidant like sodium persulfate (Na₂S₂O₈). sci-hub.sethieme-connect.com This system allows for the regioselective bromination of free anilines under relatively mild conditions. sci-hub.se

Research into the copper-catalyzed bromination of 2-nitroaniline to yield 4-bromo-2-nitroaniline demonstrated the importance of reagent stoichiometry and temperature control. The reaction, when optimized, provides a high yield of the desired monobrominated product while minimizing the formation of dibrominated byproducts. thieme-connect.com

Table 1: Optimized Conditions for Copper-Catalyzed Regioselective Bromination

| Parameter | Condition | Rationale | Source |

|---|---|---|---|

| Catalyst | CuSO₄·5H₂O (25 mol%) | Utilizes an inexpensive and robust first-row transition metal. sci-hub.sethieme-connect.com | sci-hub.sethieme-connect.com |

| Bromide Source | Sodium Bromide (NaBr) | Readily available and economical source of bromide ions. sci-hub.se | sci-hub.se |

| Oxidant | Sodium Persulfate (Na₂S₂O₈) | Efficiently facilitates the oxidative bromination process. sci-hub.se | sci-hub.se |

| Solvent | Acetonitrile/Water mixture | Provides a suitable medium for the reaction of free anilines. bibliomed.orgsci-hub.sethieme-connect.com | bibliomed.orgsci-hub.sethieme-connect.com |

| Temperature | 7°C to 25°C | Mild conditions that favor regioselectivity and are suitable for labile substrates. sci-hub.sethieme-connect.com | sci-hub.sethieme-connect.com |

The synthesis of this compound via bromination of aniline proceeds through an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.com This mechanism is a fundamental process in aromatic chemistry and occurs in two primary steps. libretexts.orglumenlearning.com

Attack of the Electrophile: The aromatic π-system of the aniline ring acts as a nucleophile and attacks the electrophile (e.g., Br⁺, generated from Br₂ with a Lewis acid catalyst or through an oxidative process). masterorganicchemistry.commasterorganicchemistry.com This initial attack is the slow, rate-determining step because it disrupts the aromaticity of the ring, forming a positively charged carbocation intermediate known as an arenium ion or Wheland intermediate. masterorganicchemistry.comlumenlearning.com This intermediate is stabilized by resonance, which delocalizes the positive charge across the ring. libretexts.org

Deprotonation and Restoration of Aromaticity: In the second, faster step, a weak base removes a proton from the carbon atom bonded to the new electrophile. masterorganicchemistry.comlibretexts.org This C-H bond cleavage allows the electrons to reform the π-bond, restoring the highly stable aromatic system and yielding the substituted product. masterorganicchemistry.commasterorganicchemistry.com

The amino group (-NH₂) of aniline is a strong activating group, meaning it donates electron density to the benzene ring, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. This electron donation preferentially increases the electron density at the ortho (positions 2 and 6) and para (position 4) carbons. Consequently, electrophilic attack occurs predominantly at these positions. The formation of this compound is less direct and requires navigating this inherent regioselectivity, often through multi-step processes or specialized catalytic systems that can override the natural directing effects.

Optimization of Reaction Conditions for Selective Bromination

Synthesis of this compound from 2,5-Dibromonitrobenzene

An alternative and highly effective route to this compound involves the reduction of the nitro group of 2,5-dibromonitrobenzene. google.com This method is advantageous as the starting material, 2,5-dibromonitrobenzene, can be synthesized from the nitration of 1,4-dibromobenzene. google.com The subsequent reduction of the nitro (-NO₂) group to an amino (-NH₂) group is a common and well-established transformation in organic synthesis.

Several reducing agents can accomplish this transformation under various conditions. The choice of reagent can be tailored based on scale, cost, and laboratory capabilities.

Table 2: Reagents and Conditions for the Reduction of 2,5-Dibromonitrobenzene

| Reducing Agent | Solvent(s) | Conditions | Yield | Source |

|---|---|---|---|---|

| Tin(II) chloride (SnCl₂) | Ethanol, Water, HCl | Heated at reflux for 1 hour, followed by basification with NaOH. | 97% | chemicalbook.com |

| Iron (Fe) powder | Acetic acid, Water | Heated to reflux for 1-3 hours. | Not specified | google.com |

| Titanium(III) chloride (TiCl₃) | Acetic acid, HCl | Stirred at room temperature, followed by neutralization with NaOH. | 86.7% |

In a typical laboratory procedure using tin(II) chloride, 2,5-dibromonitrobenzene is dissolved in ethanol and added to a solution of tin(II) chloride in concentrated hydrochloric acid. chemicalbook.com The mixture is heated to reflux, and after cooling, the pH is adjusted to be basic (pH 8-9) with sodium hydroxide to precipitate the product, which is then extracted. chemicalbook.com

Chemical Modification Routes to this compound from Related Compounds

This compound can also be prepared through the chemical modification of other related aromatic compounds. smolecule.com These routes often involve multi-step syntheses where functional groups are interconverted. For instance, a Sandmeyer reaction can be employed to introduce a bromine atom onto an aromatic ring. This reaction involves the diazotization of a primary aromatic amine with a reagent like sodium nitrite (NaNO₂) in the presence of a strong acid, followed by treatment with a copper(I) bromide (CuBr) solution. While not a direct route from a simple precursor, such methodologies are crucial in synthetic strategies where specific substitution patterns are required. researchgate.net

Furthermore, this compound itself serves as a starting material for further modifications to create more complex molecules. For example, it can be iodinated at the para-position using N-iodosuccinimide (NIS) in DMSO to produce 2,5-dibromo-4-iodoaniline, a key intermediate for synthesizing non-centrosymmetric compounds. rsc.org

Gram-Scale Synthesis and Industrial Production Methods

The transition from laboratory-scale synthesis to gram-scale and industrial production requires robust, scalable, and economical methods. sci-hub.se For this compound, this often involves large-scale bromination processes conducted in specialized reactors equipped for efficient mixing and temperature control to ensure reaction uniformity and minimize side products. The feasibility of gram-scale synthesis for derivatives of this compound has been demonstrated in the literature. uniovi.esacs.org

A patent for a related synthesis describes the reduction of 2,5-dibromonitrobenzene using glycerin. google.com Another patent outlines a method for producing 1,4-dibromo-2,5-diiodobenzene that proceeds through this compound as an intermediate, highlighting its relevance in industrial synthesis pathways with good prospects for large-scale production. google.com

Purification at an industrial scale is critical for obtaining high-purity this compound. Common methods include crystallization or distillation. The commercial availability of this compound in quantities of 100 grams and more indicates that efficient gram-scale production methods are well-established. calpaclab.com

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 2,5-dibromoaniline

Nucleophilic Substitution Reactions of Bromine Atoms

The bromine atoms on the 2,5-dibromoaniline ring can be replaced by other functional groups through nucleophilic substitution reactions. These reactions are fundamental in modifying the structure of the molecule to synthesize more complex derivatives.

Common Reagents and Conditions

Several well-established methodologies are employed for the nucleophilic substitution of the bromine atoms in this compound. These include palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and copper-catalyzed reactions such as the Ullmann condensation.

The Buchwald-Hartwig amination allows for the formation of new carbon-nitrogen bonds. This reaction typically involves a palladium catalyst, such as Pd₂(dba)₃, with a suitable phosphine ligand like XPhos. researchgate.net The reaction is carried out in the presence of a base. nih.gov

The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.org Traditional Ullmann reactions often require high temperatures and polar solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org However, modern variations have been developed that proceed under milder conditions. For instance, the coupling of this compound with 4-methoxycarbonylphenylboronic acid can be achieved using a tetrakis(triphenylphosphine)palladium(0) catalyst in refluxing anhydrous tetrahydrofuran. rsc.org

A study on the reductive debromination of this compound showed that the reaction is significantly promoted by the presence of metal ions like Cu²⁺, Ag⁺, and Pd²⁺, with Pd²⁺ exhibiting the highest catalytic activity. nih.gov

Table 1: Common Reagents and Conditions for Nucleophilic Substitution of this compound

| Reaction Type | Catalyst | Ligand (if applicable) | Base (if applicable) | Solvent | Temperature |

| Buchwald-Hartwig Amination | Palladium complexes (e.g., Pd₂(dba)₃) | Phosphine ligands (e.g., XPhos) | Various bases nih.gov | Toluene, THF libretexts.org | Varies |

| Ullmann Condensation | Copper or Copper salts wikipedia.org | Diamines, Acetylacetonate | Various bases | NMP, DMF, Nitrobenzene wikipedia.org | Often >210°C (traditional) wikipedia.org |

| Suzuki-Miyaura Coupling | Tetrakis(triphenylphosphine)palladium(0) rsc.org | Triphenylphosphine rsc.org | CsF rsc.org | Anhydrous Tetrahydrofuran rsc.org | Reflux rsc.org |

| Reductive Debromination | Ferrous hydroxy complex with metal ions (Pd²⁺, Ag⁺, Cu²⁺) nih.gov | N/A | N/A | Aqueous suspension | Not specified |

Mechanism of Nucleophilic Substitution

The mechanism of nucleophilic substitution depends on the specific reaction type.

In the Buchwald-Hartwig amination , the catalytic cycle generally begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. nih.govlibretexts.org This is followed by coordination of the amine to the resulting palladium(II) complex and subsequent deprotonation by a base to form a palladium(II) amido complex. The final step is reductive elimination, which yields the aminated product and regenerates the palladium(0) catalyst. nih.gov

The Ullmann reaction mechanism involves the formation of an organocopper intermediate. organic-chemistry.org In the case of C-N coupling, a copper(I) amide is formed, which then reacts with the aryl halide. wikipedia.org The reaction proceeds through an oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination. organic-chemistry.org

The SN2 reaction mechanism involves a backside attack where the nucleophile approaches the carbon atom from the side opposite to the leaving group. masterorganicchemistry.com This concerted process, where the new bond forms as the old one breaks, results in an inversion of configuration at the carbon center. masterorganicchemistry.com

Electrophilic Aromatic Substitution on the Benzene Ring of this compound

The benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The directing effects of the existing amino and bromo substituents play a crucial role in determining the position of the incoming electrophile.

Regioselectivity and Steric Effects

The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. vedantu.comlibretexts.org This is due to its ability to donate its lone pair of electrons into the benzene ring through resonance, thereby stabilizing the intermediate carbocation (arenium ion) formed during the attack at these positions. libretexts.org The bromine atoms are deactivating due to their electron-withdrawing inductive effect but are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.org

In this compound, the positions ortho and para to the strongly activating amino group are positions 6 and 4, respectively. Position 3 is also ortho to the bromine at position 2 and meta to the bromine at position 5. The interplay between the electronic effects of the substituents and steric hindrance determines the final regiochemical outcome. The bromine substituents deactivate the aromatic ring, making electrophilic substitution less favorable compared to aniline itself. For example, in perfluoroalkylation reactions, this compound shows lower reactivity.

Influence on Synthetic Outcomes

The regioselectivity of electrophilic substitution on this compound has significant implications for the synthesis of more complex molecules. For instance, the iodination of this compound using N-iodosuccinimide in DMSO has been reported as a step in the synthesis of 1,4-dibromo-2,5-diiodobenzene. google.com In this case, the iodine atom is introduced at the 4-position, para to the amino group. google.com This resulting 2,5-dibromo-4-iodoaniline can then undergo further transformations, such as a Sandmeyer reaction, to replace the amino group.

Oxidation Reactions of the Amino Group

The amino group of this compound is susceptible to oxidation, which can lead to the formation of various nitrogen-containing functional groups, such as nitroso or nitro groups.

Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the amino group. The electrochemical oxidation of bromoanilines, including 2,4-dibromoaniline, has been studied, revealing that the oxidation pathway can involve dimerization and further substitution reactions. researchgate.net Another study reports the use of potassium dichromate in a sulfuric acid/acetonitrile medium to oxidize this compound during its copolymerization with aniline. researchgate.net Greener oxidation methods are also being developed, utilizing catalysts like molybdenum compounds activated by hydrogen peroxide, to avoid hazardous reagents like chromium compounds. beyondbenign.org

Table 2: Research Findings on the Oxidation of this compound

| Oxidizing Agent/Method | Product/Application | Reference |

| Potassium permanganate, Hydrogen peroxide | Nitro or nitroso derivatives | |

| Electrochemical oxidation | Oxidized form of brominated 4-amino-diphenylamines and other brominated anilines | researchgate.net |

| Potassium dichromate in H₂SO₄/acetonitrile | Copolymerization with aniline to form poly(dibromoaniline-co-aniline)s | researchgate.net |

Formation of Nitro and Nitroso Derivatives

The amino group of this compound can undergo oxidation to yield nitro or nitroso derivatives. smolecule.com These transformations introduce new functional groups that are valuable for further synthetic modifications.

The synthesis of nitro derivatives can be achieved through a multi-step process. For instance, the acetylation of this compound (6) is a preliminary step to control reactivity. In a typical procedure, this compound is treated with acetic anhydride in acetic acid. nih.gov The resulting N-(2,5-dibromophenyl)acetamide (7) can then be nitrated. This approach is demonstrated in the synthesis of resveratrol-Schiff base hybrid compounds, where the acetylation is performed by heating the mixture to 70 °C for 30 minutes. nih.gov

While the direct oxidation to nitroso compounds (Ar-N=O) is a known transformation for aromatic amines, specific high-yield methods for this compound are not extensively detailed in the provided context. However, the formation of nitroso derivatives is generally considered a possible reaction pathway for primary aromatic amines. nih.gov These reactions often require careful control of oxidizing agents to prevent further oxidation to the nitro compound. nih.gov

A summary of the synthesis of a key nitro derivative intermediate is presented below:

[ {"Header": "Starting Material", "accessor": "startingMaterial"}, {"Header": "Reaction", "accessor": "reaction"}, {"Header": "Reagents", "accessor": "reagents"}, {"Header": "Product", "accessor": "product"}, {"Header": "Reference", "accessor": "reference"} ]

import json from pyodide.ffi import to_js

Reduction Reactions of this compound Derivatives

Derivatives of this compound, particularly nitro-substituted ones, can undergo reduction to form other useful intermediates. A key example is the reduction of a nitro group to a primary amine. This transformation is fundamental in the synthesis of poly-substituted aniline derivatives.

For instance, 2,5-Dibromobenzene-1,4-diamine (8) can be synthesized from the reduction of N-(2,5-dibromo-4-nitrophenyl)acetamide (7). nih.gov The reaction is typically carried out using a reducing agent like tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium such as hydrochloric acid (HCl). The mixture is heated for several hours, followed by neutralization to precipitate the product. nih.gov In one documented procedure, the reaction mixture was heated between 70–80 °C for 2 hours, and after neutralization with NaOH, the product was obtained in a 91% yield. nih.gov

This reduction highlights the utility of the nitro group as a precursor to an amino group, enabling the synthesis of diamine compounds that can serve as building blocks for more complex molecules, such as dimeric resveratrol-Schiff base derivatives. nih.gov Another synthetic route involves the reduction of 2,5-dibromonitrobenzene using iron powder in a mixture of acetic acid and water to produce this compound. google.comchemicalbook.com

Coupling Reactions Involving this compound

This compound is a versatile substrate for various coupling reactions, which are pivotal in constructing complex organic molecules by forming new carbon-carbon or carbon-heteroatom bonds.

This compound is frequently utilized in palladium-catalyzed cross-coupling reactions. These reactions offer mild conditions and high tolerance for various functional groups. nih.govnumberanalytics.com

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide functionalities of this compound with an organoboron compound, such as a boronic acid or ester, to form a new carbon-carbon bond. nih.gov This reaction is widely used to synthesize biaryl compounds and conjugated systems. lumenlearning.com For example, this compound has been reacted with 4-methoxycarbonylphenylboronic acid in Suzuki-Miyaura couplings. sigmaaldrich.com Research has also explored the Suzuki coupling of dibromoanilines with thienyl boronic acids to prepare thiophene-substituted anilines. mdpi.com

The Buchwald-Hartwig amination is another critical palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. libretexts.orgwikipedia.org While direct examples with this compound as the substrate are noted, the reaction generally allows for the synthesis of complex aryl amines from aryl halides. wikipedia.orgursinus.edu The development of this reaction has significantly expanded the ability to form C-N bonds under relatively mild conditions. wikipedia.org

Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig reactions, generally proceed through a common catalytic cycle. numberanalytics.comlumenlearning.com The cycle involves a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states. libretexts.org

The three fundamental steps are:

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (in this case, a C-Br bond of this compound) to a Pd(0) complex. This forms a Pd(II) intermediate. wikipedia.orglibretexts.org This step is often the rate-determining step in the cycle. libretexts.org

Transmetalation (for Suzuki-Miyaura) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) :

In the Suzuki-Miyaura reaction, the organic group from the organoboron reagent is transferred to the palladium center, a process called transmetalation. This step typically requires a base to activate the organoboron compound. libretexts.orgnobelprize.org

In the Buchwald-Hartwig amination, the amine coupling partner coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amido complex. wikipedia.orgnih.gov

Reductive Elimination : The final step is the reductive elimination of the newly formed product (e.g., the biaryl or aryl amine) from the Pd(II) complex. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orglibretexts.org

The choice of ligands coordinated to the palladium center is crucial as they influence the catalyst's stability, reactivity, and selectivity. libretexts.orgwikipedia.org

A significant challenge and area of interest when using substrates like this compound is achieving site-selectivity—the ability to react at one specific C-Br bond while leaving the other intact. researchgate.net The two bromine atoms on the aniline ring are in different chemical environments: one is ortho to the amino group, and the other is para. This inherent difference can be exploited to control which position reacts.

Research has shown that catalyst control is a powerful strategy for directing site-selectivity. researchgate.netmdpi.com By carefully selecting the palladium catalyst and its associated ligands, one can favor coupling at either the C2 (ortho to -NH₂) or C5 (para to -NH₂) position. researchgate.net

For instance, in the Suzuki-Miyaura coupling of dibromoaniline derivatives, certain ligands can promote excellent selectivity for the position ortho to the amino functionality. researchgate.net Conversely, other catalytic systems can favor reaction at the para position, although this has been found to be more challenging. researchgate.net Ligand-free conditions, such as "Jeffery" conditions, have been shown to dramatically enhance selectivity in some cases. researchgate.net

The table below summarizes findings on the site-selective Suzuki-Miyaura coupling of this compound with thiophene boronic acids, demonstrating the synthesis of di-substituted products. mdpi.com

[ {"Header": "Dibromoaniline Isomer", "accessor": "isomer"}, {"Header": "Boronic Acid", "accessor": "boronicAcid"}, {"Header": "Catalyst System", "accessor": "catalyst"}, {"Header": "Product", "accessor": "product"}, {"Header": "Reference", "accessor": "reference"} ]

import json from pyodide.ffi import to_js

This compound can be converted into azo compounds, which are characterized by the -N=N- functional group. This transformation is a cornerstone of dye chemistry and typically proceeds via a two-step reaction. nih.gov

Diazotization : The primary amino group of this compound is converted into a diazonium salt. This is achieved by treating the aniline with a source of nitrous acid, commonly generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (typically 0–5 °C). icrc.ac.irunb.ca The resulting diazonium salt is often unstable and is used immediately in the next step. nih.gov

Azo Coupling : The diazonium salt, which acts as an electrophile, is then reacted with a coupling component. nih.gov This component is an electron-rich aromatic compound, such as a phenol or another aniline derivative. nih.govbeilstein-journals.org The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated ring of the coupling partner to form the azo linkage (-N=N-), yielding the final azo compound. nih.gov For example, 3,5-dibromoaniline has been reacted with phenol derivatives through azo coupling to create novel azobenzene derivatives. researchgate.net

This method allows for the synthesis of a vast array of colored compounds with diverse applications. nih.govmdpi.com

Palladium-Catalyzed Mechanisms

Sonogashira Coupling with Alkynes for Optoelectronic Materials

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. gold-chemistry.org This reaction, typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst, is instrumental in the synthesis of conjugated polymers and complex molecules for the field of optoelectronics. gold-chemistry.orgnih.gov Materials like poly(phenylene ethynylene)s (PPEs), known for their applications in light-emitting diodes and molecular wires, are frequently synthesized using this method. ibs.re.kr

This compound serves as a valuable building block in the synthesis of such materials. Research has shown that it can be directly used in Sonogashira-Hagihara cross-coupling reactions to create functionalized polymers. For instance, an amine-functionalized conjugated microporous polymer (CMP-1-NH₂) was synthesized through the coupling of this compound with 1,3,5-triethynylbenzene. liverpool.ac.uk This reaction yielded a brown polymer powder with a high surface area, demonstrating the utility of this compound as a monomer in creating porous organic frameworks with potential applications in gas storage or catalysis. liverpool.ac.uk

However, the reactivity of the two bromine atoms on the aniline ring can be different, which presents both challenges and opportunities for selective functionalization. Studies on N,N-dialkylated derivatives of this compound have revealed that the bromine atom at the C-2 position (ortho to the amino group) exhibits reduced reactivity in Sonogashira couplings. tandfonline.com This has been attributed to a combination of steric hindrance from the bulky N,N-dialkylamino group and its electron-donating effect. For example, the reaction of N,N-dioctyl-2,5-dibromoaniline with trimethylsilylacetylene under palladium catalysis resulted exclusively in the substitution of the bromine at the C-5 position, with no double-coupling product being formed to create a polymer. tandfonline.com This regioselectivity necessitates alternative synthetic strategies for producing fully conjugated polymers where substitution at both positions is required. tandfonline.com

To overcome these reactivity challenges and create advanced optoelectronic materials, multi-step synthetic routes are often employed. These can involve the conversion of this compound into a more reactive intermediate before the coupling reaction. The general conditions for Sonogashira coupling involve a palladium source, such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, a copper(I) co-catalyst (typically CuI), a base (commonly an amine like triethylamine or diisopropylamine), and an inert solvent like THF or toluene. gold-chemistry.orgtandfonline.com

Table 1: Examples of Sonogashira Coupling Reactions Involving this compound Derivatives

| Aryl Halide Derivative | Alkyne Coupling Partner | Catalyst System | Key Finding | Reference |

|---|---|---|---|---|

| This compound | 1,3,5-Triethynylbenzene | Not specified | Successful synthesis of an amine-functionalized conjugated microporous polymer (CMP-1-NH₂). | liverpool.ac.uk |

| N,N-Dioctyl-2,5-dibromoaniline | Trimethylsilylacetylene | Pd-catalyst | Selective monosubstitution at the C-5 position. The C-2 bromo substituent was unreactive due to steric and electronic effects. | tandfonline.com |

Reductive Debromination Studies of this compound

The reductive debromination of halogenated aromatic compounds is an important reaction for both environmental remediation and synthetic organic chemistry. Studies have investigated the degradation of this compound, which is considered an environmental pollutant, using various reducing agents.

One significant study focused on the reductive debromination of this compound (2,5-DBA) using a ferrous hydroxy complex (FHC), a structural Fe(II) species. researchgate.net The research found that 2,5-DBA was resistant to debromination by the ferrous hydroxy complex alone. researchgate.netgoogle.com However, the introduction of catalytic amounts of specific metal ions—namely Cu²⁺, Ag⁺, or Pd²⁺—dramatically promoted the reduction process. researchgate.netgoogle.com

The catalytic activity of these metal ions was found to vary significantly. Pd²⁺ demonstrated the highest catalytic efficiency, followed by Ag⁺ and then Cu²⁺. researchgate.net The kinetics of the debromination reaction in the presence of palladium or silver were found to follow a pseudo-first-order model. researchgate.netgoogle.com

Furthermore, the distribution of the reaction products was highly dependent on the specific metal catalyst used. The proposed reaction pathway involves hydrogenolysis, where the bromine atoms are sequentially removed from the aromatic ring. researchgate.net The order in which the bromine atoms are removed (i.e., from the 2- or 5-position first) is influenced by the choice of metal ion catalyst. researchgate.net The primary debromination products are 2-bromoaniline and 3-bromoaniline, which can be further reduced to aniline under certain conditions. tandfonline.com These findings are crucial for developing effective treatment methods for water contaminated with halogenated organic compounds. researchgate.netgoogle.com

Table 2: Catalytic Effects of Metal Ions on the Reductive Debromination of this compound by Ferrous Hydroxy Complex (FHC)

| System | Observation | Relative Catalytic Activity | Kinetic Model | Reference |

|---|---|---|---|---|

| 2,5-DBA + FHC | Negligible debromination; removal primarily by adsorption. | N/A | N/A | researchgate.netgoogle.com |

| 2,5-DBA + FHC/Cu²⁺ | Significant promotion of debromination. | Low | Not specified | researchgate.netgoogle.com |

| 2,5-DBA + FHC/Ag⁺ | Significant promotion of debromination. | Medium | Pseudo-first-order | researchgate.netgoogle.com |

| 2,5-DBA + FHC/Pd²⁺ | Highest promotion of debromination. | High | Pseudo-first-order | researchgate.netgoogle.com |

Aminolysis Reactions of this compound

Aminolysis, the reaction with an amine, can refer to several types of transformations. In the context of an aryl halide like this compound, this typically implies a nucleophilic substitution of one or both bromine atoms with an amine group. Direct nucleophilic aromatic substitution (SₙAr) on unactivated aryl halides is generally very difficult and requires harsh conditions of high temperature and pressure. pressbooks.pub The SₙAr mechanism is facilitated by the presence of strong electron-withdrawing groups (like nitro groups) at the ortho and para positions to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgmasterorganicchemistry.com this compound lacks such activating groups, making direct aminolysis unfavorable.

A more synthetically viable approach for the aminolysis of aryl halides is through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide variety of amines under relatively mild conditions. wikipedia.orgursinus.edu This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org

The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

For a substrate like this compound, a typical Buchwald-Hartwig reaction would involve:

A Palladium Precatalyst: Such as Pd(OAc)₂ or Pd₂(dba)₃.

A Ligand: Often a bulky, electron-rich phosphine ligand like BINAP, XPhos, or BrettPhos is crucial for the reaction's success. libretexts.org

A Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine in the catalytic cycle. libretexts.org

A Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used. libretexts.org

By carefully selecting the reaction conditions and the stoichiometry of the amine, it is possible to achieve either mono- or di-amination of this compound, leading to the synthesis of various substituted phenylenediamines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

Table 3: General Components for Buchwald-Hartwig Amination of this compound

| Component | Examples | Function | Reference |

|---|---|---|---|

| Aryl Halide | This compound | Electrophile | |

| Nucleophile | Primary or secondary amines | Amine source | wikipedia.org |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Facilitates C-N bond formation | libretexts.org |

| Ligand | BINAP, DPPF, XPhos, BrettPhos | Stabilizes Pd center and promotes catalytic cycle | wikipedia.orglibretexts.org |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃, LiHMDS | Deprotonates the amine | libretexts.org |

| Solvent | Toluene, Dioxane, THF | Reaction medium | libretexts.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,3,5-Triethynylbenzene |

| N,N-Dioctyl-2,5-dibromoaniline |

| Trimethylsilylacetylene |

| 2-Bromoaniline |

| 3-Bromoaniline |

| Aniline |

| Palladium(II) acetate (Pd(OAc)₂) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| BINAP |

| XPhos |

| BrettPhos |

| Sodium tert-butoxide (NaOtBu) |

| Lithium bis(trimethylsilyl)amide (LiHMDS) |

| Toluene |

| Dioxane |

| Tetrahydrofuran (THF) |

| Triethylamine |

| Diisopropylamine |

| Copper(I) iodide (CuI) |

| Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

Advanced Applications of 2,5-dibromoaniline in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the bromine and amino functional groups in 2,5-dibromoaniline makes it a valuable precursor in the construction of intricate molecular architectures. smolecule.com It is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, to form complex structures.

Pharmaceuticals and Agrochemicals

This compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. smolecule.compubcompare.ai The amino group can be modified to create a range of pharmacologically active compounds, while the bromine atoms can participate in further reactions to build the complex molecular scaffolds required for these applications. ontosight.aiguidechem.com Its role as a starting material is critical in the development of new therapeutic agents. For instance, derivatives of dibromoaniline are used in site-selective cross-coupling reactions to synthesize compounds with potential biological activities.

Optoelectronic Materials

In the field of materials science, this compound is utilized as a precursor for creating optoelectronic materials. Through reactions like the Sandmeyer reaction, it can be converted into 2,5-dibromoiodobenzene. This product then undergoes Sonogashira coupling with alkynes to form ethynylarenes, which are essential components for optoelectronic materials. Furthermore, Suzuki polycondensation of this compound with fluorene-based diboronate monomers yields aniline-fluorene copolymers, which have applications in advanced polymer chemistry. Research has also explored the synthesis of aniline-based amides from N-(2,5-dibromophenyl) acetamide (derived from this compound) for potential use in nonlinear optical (NLO) devices. mdpi.comresearchgate.net

Role in the Synthesis of Specific Brominated Anilines

This compound is an important starting reagent for the synthesis of other, more complex brominated anilines.

Synthesis of 2,4,5-Tribromoaniline

A significant application of this compound is its use as a starting material in the synthesis of 2,4,5-tribromoaniline. sigmaaldrich.comlookchem.comalkalisci.com This product has its own set of applications, including in the production of dyes and pharmaceuticals.

Regioselective Synthesis of Other Brominated Anilines

The structure of this compound allows for regioselective reactions, enabling the controlled synthesis of other specific brominated anilines. smolecule.com This level of control is crucial for creating complex molecules with well-defined structures. An example of this is its use as a starting reagent in the regioselective synthesis of 2-(3,4-dimethoxyphenyl)-5-bromobenzothiazole. sigmaaldrich.comlookchem.comalkalisci.com

Intermediate in Carbamaté and MOF Synthesis

This compound also plays a role as an intermediate in the synthesis of carbamates and Metal-Organic Frameworks (MOFs). For example, its reaction with di-t-butyl dicarbonate results in the formation of butyl-N-(2,5-dibromophenyl) carbamate, which is a key intermediate in the synthesis of MOFs. MOFs are a class of porous, crystalline materials with a wide range of potential applications, including gas storage and separation, catalysis, and drug delivery. nih.govnih.gov The synthesis of these materials often involves organic linkers, and derivatives of this compound can serve this purpose. nih.goveeer.org

Research on Polymeric Materials Derived from 2,5-dibromoaniline

Copolymerization with Aniline and Other Dibromoanilines

A significant area of research has been the copolymerization of 2,5-dibromoaniline with aniline and its other isomers, such as 2,6-dibromoaniline. researchgate.net This approach aims to create materials that merge the desirable high conductivity of polyaniline with the enhanced processability and solubility often seen in poly(halogen-substituted aniline)s. rjpbcs.com While polyaniline is highly conductive, its insolubility in common organic solvents presents a major challenge for practical applications. rjpbcs.com Conversely, polymers made from halogen-substituted anilines are more soluble but typically exhibit low electrical conductivity. rjpbcs.com By adjusting the composition of the copolymer, researchers can fine-tune the material's properties to achieve a balance between conductivity and processability. rjpbcs.com

A common method for synthesizing these copolymers is through chemical oxidative polymerization. researchgate.netijirset.com This process often utilizes potassium dichromate (K₂Cr₂O₇) as an oxidizing agent in a sulfuric acid (H₂SO₄) and acetonitrile medium. smolecule.comresearchgate.netrjpbcs.com The monomer feed ratio is a critical parameter that can be varied to effectively control the final composition of the copolymer. researchgate.net Studies have shown that aniline is slightly more reactive than dibromoanilines during this copolymerization process. researchgate.netrjpbcs.com

A key finding from these copolymerization studies is the direct relationship between the amount of substituted aniline in the polymer chain and its electrical conductivity. researchgate.net As the fraction of this compound (or other dibromoanilines) increases in the copolymer, the electrical conductivity decreases. smolecule.comresearchgate.netrjpbcs.com This effect allows for the precise control of conductivity over a wide range, from moderately conductive (1.2 S·cm⁻¹) to highly insulating (10⁻⁶–10⁻¹¹ S·cm⁻¹). researchgate.netrjpbcs.com This tunability is crucial for developing materials for specific electronic applications where a particular level of conductivity is required. Despite the reduction in conductivity, the resulting copolymers demonstrate improved processability compared to pure polyaniline. researchgate.netrjpbcs.com

| Copolymer System | Oxidizing Agent | Key Finding on Conductivity |

| Aniline and this compound | K₂Cr₂O₇ | Electrical conductivity decreases as the fraction of this compound increases. |

| Aniline and 2,6-dibromoaniline | K₂Cr₂O₇ | The decrease in conductivity is more pronounced with 2,6-dibromoaniline compared to the 2,5-isomer. researchgate.netrjpbcs.com |

Oxidative Polymerization with K2Cr2O7

Suzuki Polycondensation for Conductive Polyelectrolytes

Beyond oxidative polymerization, this compound is also utilized in Suzuki polycondensation reactions to create novel conductive polymers. This palladium-catalyzed cross-coupling reaction is a powerful tool for synthesizing well-defined conjugated polymers with alternating monomer units. mdpi.com This method offers a pathway to more complex and tailored polymer architectures.

One notable application of Suzuki polycondensation involving this compound is the synthesis of alternating copolymers of aniline and fluorene. mdpi.compubcompare.aisemanticscholar.org In a specific example, this compound was reacted with a fluorene-based diboronic acid ester. mdpi.com This reaction, often assisted by microwave irradiation to reduce reaction times, produces poly{1,4-(2/3-aminobenzene)-co-alt-2,7-[9,9´-bis(6´´-bromohexyl)fluorene]} (PAFBr). mdpi.com The resulting polymer has a defined structure with alternating aniline and fluorene units.

Development of Conductive Polymers and Advanced Materials

The research into polymers derived from this compound is part of a broader effort to develop advanced conductive materials. tu-dresden.dempg.de Conducting polymers like polyaniline and its derivatives are sought after for their potential in a wide array of applications, including flexible electronics, sensors, and energy storage devices. mdpi.com The ability to modify the properties of these polymers by incorporating monomers like this compound is a key strategy for overcoming challenges such as poor processability and for creating materials with specific functionalities. rjpbcs.com For instance, the introduction of bromine atoms can influence the polymer's solubility and its interaction with other materials. Furthermore, the amino groups present in the polymer backbone can form hydrogen bonds, which can be utilized to direct the growth of the polymer on specific surfaces, as seen in the synthesis of conjugated microporous polymers on nanofiber skeletons. d-nb.info

Structure-Property Relationships in this compound-based Polymers

Understanding the relationship between the structure of a polymer and its resulting properties is a fundamental aspect of materials science. nih.govopen.edu In polymers derived from this compound, several key structural factors influence their final characteristics.

The inclusion of this compound in a polyaniline chain disrupts the conjugation of the polymer backbone to some extent, which is the primary reason for the observed decrease in electrical conductivity. researchgate.netrjpbcs.com The bulky bromine atoms can also introduce steric hindrance, affecting how the polymer chains pack together. This, in turn, influences the material's morphology, solubility, and thermal properties.

Computational and Spectroscopic Investigations of 2,5-dibromoaniline

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems, such as molecules. iosrjournals.org It is a valuable tool for predicting molecular geometry, vibrational frequencies, and various electronic properties that are central to understanding chemical reactivity.

For 2,5-dibromoaniline, DFT calculations are employed to optimize the molecular structure, determining the most stable arrangement of its atoms in three-dimensional space. This optimized geometry is the foundation for further calculations. DFT can be used to compute the distribution of electron density within the molecule, highlighting electron-rich and electron-deficient areas. This information is critical for predicting how this compound will interact with other reagents. For instance, sites with high electron density are prone to attack by electrophiles, while sites with low electron density are susceptible to nucleophilic attack. semanticscholar.org Studies on analogous compounds, such as 2,5-dichloroaniline, have demonstrated that DFT calculations using the B3LYP functional with specific basis sets (like 6-311++G(d,p)) can provide reliable data on molecular parameters and reactivity. iosrjournals.org Similar methodologies are applied to this compound to predict its chemical behavior in various reactions.

Molecular Modeling and Electronic Structure Analysis

Molecular modeling of this compound involves creating a three-dimensional representation of the molecule that can be manipulated and analyzed computationally. The starting point is typically the known connectivity of the atoms, which is then optimized using methods like DFT to find the lowest energy conformation. tandfonline.com

A key tool in analyzing the electronic structure is the Molecular Electrostatic Potential (MEP) map. semanticscholar.org The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule, indicating how a positive test charge would interact with it. sci-hub.se

Negative Regions (Red/Yellow): These areas correspond to high electron density and are characteristic of nucleophilic sites. For this compound, the most negative potential is expected to be concentrated around the nitrogen atom of the amino group due to the lone pair of electrons. sci-hub.seresearchgate.net

Positive Regions (Blue): These areas represent low electron density or an excess of positive charge and are characteristic of electrophilic sites. The hydrogen atoms of the amino group are expected to show positive electrostatic potential. sci-hub.se

Neutral Regions (Green): These areas have a near-zero potential.

By analyzing the MEP map, chemists can predict the regions of this compound that are most likely to participate in hydrogen bonding and other non-covalent interactions, which are crucial in both chemical reactions and the packing of molecules in a crystal lattice. semanticscholar.org

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are essential for verifying the structure and purity of synthesized this compound. Each technique provides a unique piece of information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound, the hydrogen atoms on the benzene ring and the amino group produce distinct signals. The aromatic protons appear as a complex pattern of multiplets due to their different chemical environments and spin-spin coupling. chemicalbook.com The protons of the amino (-NH₂) group typically appear as a broad singlet. chemicalbook.com

| Proton Assignment | Observed Chemical Shift (ppm) |

| Aromatic-H | 7.24 |

| Aromatic-H | 6.89 |

| Aromatic-H | 6.72 |

| Amine-H (NH₂) | 4.13 |

| Table 1: ¹H NMR spectral data for this compound in CDCl₃. chemicalbook.com |

¹³C NMR: The ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the amino group (C-NH₂) is expected to be shielded compared to the others, while the carbons bonded to the electron-withdrawing bromine atoms (C-Br) would be deshielded.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. thermofisher.com The IR spectrum of this compound would show characteristic absorption bands confirming the presence of the amine and aromatic components. rsc.org

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Bending | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-Br Stretch | 500 - 650 |

| Table 2: Expected characteristic IR absorption bands for this compound. |

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which confirms the molecular weight and can suggest structural features. acs.org The mass spectrum of this compound would exhibit a distinct molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak would appear as a characteristic triplet (M+, M+2, M+4) with an intensity ratio of approximately 1:2:1. Common fragmentation patterns would include the loss of a bromine atom or the hydrobromic acid (HBr) molecule.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful framework for explaining and predicting the outcomes of chemical reactions. nih.gov The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the highest energy orbital containing electrons. It represents the molecule's ability to donate electrons, and its energy level is related to the ionization potential. The HOMO is associated with the nucleophilic character of the molecule. researchgate.net

LUMO: This is the lowest energy orbital that is devoid of electrons. It represents the molecule's ability to accept electrons, and its energy level is related to the electron affinity. The LUMO is associated with the electrophilic character of the molecule. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. iosrjournals.org Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive. iosrjournals.org

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of this compound. semanticscholar.orgnih.gov

| Reactivity Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. A harder molecule has a larger HOMO-LUMO gap. semanticscholar.org |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | A measure of the energy stabilization when the system acquires additional electronic charge from the environment. semanticscholar.org |

| Table 3: Key reactivity descriptors derived from Frontier Molecular Orbital energies. |

These computational analyses, in conjunction with spectroscopic data, provide a comprehensive profile of this compound, enabling scientists to predict its behavior and effectively utilize it in further chemical research and applications.

Biological and Environmental Considerations in 2,5-dibromoaniline Research

Biological Activities of 2,5-Dibromoaniline and its Derivatives

The unique chemical structure of this compound (DBA), characterized by two bromine atoms on the aniline ring, provides a foundation for the synthesis of derivatives with significant biological activities. Aniline derivatives, in general, are known to possess a range of biological effects, including antithrombotic, antimicrobial, antioxidant, and antitumor properties. mdpi.com Research has specifically highlighted the potential of DBA as a precursor for compounds with notable antibacterial and anticancer effects.

Antibacterial Properties

Derivatives of this compound have demonstrated considerable promise as antibacterial agents. Studies into Schiff base derivatives, for instance, have confirmed significant antibacterial properties, particularly against Gram-positive bacteria. The presence of halogen atoms in aniline derivatives is thought to be a critical factor in their antimicrobial and antibiofilm efficacy. nih.govresearchgate.net

The antibacterial action of this compound derivatives is linked to several mechanisms. One key pathway is the generation of reactive oxygen species (ROS), which induces oxidative stress within bacterial cells, ultimately leading to cell death. This aligns with broader findings that aniline compounds can escalate reactive nitrogen species, leading to altered membrane morphology and cellular damage. researchgate.net

Another significant mechanism is enzyme inhibition. For example, resveratrol-Schiff base hybrids derived from this compound are proposed to act by inhibiting internalin C (InlC), a crucial surface protein in Listeria monocytogenes that facilitates bacteria-host interaction. mdpi.com In related halogenated anilines, the mode of action is suggested to be the inhibition of adenylate cyclase, an enzyme vital for bacterial signaling and virulence. The halogen atoms appear to enhance the binding affinity to this enzyme. nih.govresearchgate.net

Research has shown that derivatives of this compound exhibit selective activity against specific bacterial pathogens. Resveratrol-Schiff base hybrids synthesized using this compound as a core compound have shown high selectivity and potency against Listeria monocytogenes. mdpi.com In comparative studies, these derivatives were found to be 2.5 to 13.7 times more potent than the conventional antibiotic chloramphenicol against this pathogen. mdpi.com These hybrids also displayed activity against other pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.

In contrast, studies on other derivatives, such as certain 5-oxopyrrolidine compounds, have shown selective activity against multidrug-resistant Staphylococcus aureus strains while being inactive against Gram-negative pathogens. mdpi.com This selectivity underscores the potential for developing targeted antibacterial therapies based on the this compound scaffold.

Table 1: Selective Antibacterial Activity of this compound Derivatives

| Derivative Type | Target Pathogen(s) | Observed Potency/Effect | Source(s) |

| Resveratrol-Schiff Base Hybrids | Listeria monocytogenes | 2.5 to 13.7 times more potent than chloramphenicol. | mdpi.com |

| Resveratrol-Schiff Base Hybrids | Staphylococcus aureus, Pseudomonas aeruginosa | Active against these pathogens. | |

| Schiff Base Derivatives | Gram-positive bacteria | Demonstrated significant antibacterial properties. |

Mechanism of Reactive Oxygen Species (ROS) Generation and Enzyme Inhibition

Anticancer Activity

In addition to antibacterial effects, derivatives of this compound are being investigated for their potential in cancer therapy. Studies indicate that compounds derived from DBA can inhibit the proliferation of cancer cells. The broader class of aniline derivatives has been recognized for its antitumor activities. mdpi.com For example, 1,4-benzodiazepine-2,5-dione derivatives have been identified as highly potent antitumor compounds. nih.gov

The anticancer effects of this compound derivatives are primarily attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.gov Preliminary data suggest that these derivatives may target key signaling pathways associated with cancer progression.

The mechanism often involves the disruption of normal cell cycle progression, forcing cells to halt at specific phases, commonly the G2/M phase. biomolther.org For instance, studies on structurally similar compounds and other anticancer agents have shown that they can induce G2/M arrest by modulating the expression of proteins like p21. biomolther.orgnih.gov This arrest prevents the cells from dividing and proliferating.

Following cell cycle arrest, these compounds can trigger apoptosis. This process can be initiated through various means, including the activation of caspases, which are enzymes that execute cell death. The induction of apoptosis by some anticancer agents is also linked to the generation of ROS, which causes DNA damage and modulates the activity of proteins involved in cell survival and death, such as those in the Akt and NF-κB signaling pathways. nih.gov

Table 2: Anticancer Mechanisms of Bromoaniline-Related Derivatives

| Mechanism | Description | Associated Effects | Source(s) |

| Apoptosis Induction | Triggers programmed cell death in cancer cells. | Activation of caspases; modulation of survival signaling pathways. | |

| Cell Cycle Arrest | Halts the proliferation of cancer cells, often at the G2/M phase. | Inhibition of microtubule formation; increased expression of regulatory proteins like p21. | biomolther.org |

| Protein Synthesis Inhibition | Interferes with the production of proteins essential for cancer cell growth. | Prevents tumor growth in xenograft models. | nih.gov |

| ROS Generation | Induces oxidative stress, leading to DNA damage and cell death. | Modulation of Akt, Erk1/2, and NF-κB signaling pathways. | nih.gov |

Antioxidant Properties

Aniline derivatives are also recognized for their antioxidant capabilities. mdpi.com The antioxidant activity of various chemical derivatives is often evaluated through their ability to scavenge free radicals. nih.gov Studies on compounds like phenothiazine derivatives have demonstrated significant reducing power and the ability to scavenge free radicals, with activity comparable to standard antioxidants. mdpi.com Similarly, research on bromophenols and other derivatives has confirmed effective antioxidant power through various in vitro assays. nih.gov

The antioxidant mechanism can involve processes like hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT). scirp.org For some derivatives, the presence of electron-donating groups on the aromatic ring enhances their antioxidant activity. gavinpublishers.com This antioxidant capability is considered an advantageous property, as it can help mitigate cellular damage caused by oxidative stress, a factor implicated in numerous diseases. scirp.org

Toxicological Studies and Environmental Impact Assessment

The release of halogenated aromatic compounds, including this compound, into the environment is a significant concern due to their potential toxicity and persistence. Toxicological studies and environmental impact assessments are crucial for understanding the risks associated with this compound.

Research has indicated that this compound can persist in aquatic ecosystems. Its low water solubility and chemical stability contribute to its longevity in these environments. thermofisher.com The presence of bromine atoms on the aniline ring enhances its resistance to degradation. vulcanchem.com Studies on related brominated compounds further support the concern of persistence in aquatic environments. researchgate.net

Table 1: Bioaccumulation Predictors for this compound

| Predictor | Value/Indication | Implication for Bioaccumulation | Source |

| Log Kow | 3.1 (Computed) | Values between 2 and 6 suggest a potential for bioaccumulation. | nih.gov |

| Water Solubility | Limited (approx. 0.0341 mg/ml) | Low water solubility is often correlated with higher bioaccumulation in organisms. | |

| Expert Assessment | Significant bioaccumulation potential indicated. | Suggests a high likelihood of accumulation in aquatic organisms. |

While persistent, this compound is not entirely resistant to degradation. One study investigated the reductive debromination of this compound using a ferrous hydroxy complex (FHC). nih.gov The study found that while FHC alone was not effective, the addition of metal ions like Cu2+, Ag+, or Pd2+ significantly promoted the degradation of the compound. nih.gov The specific by-products of this degradation process were dependent on the metal ion used as a catalyst. nih.gov This suggests that under specific conditions, such as in the presence of certain metals, the environmental degradation of this compound can be enhanced. nih.gov

The biological activity and toxicity of this compound are linked to its chemical structure. The amino group and the bromine atoms are key to its reactivity. One proposed mechanism of action involves the formation of covalent bonds with nucleophiles within biological systems. Additionally, the amino group can engage in hydrogen bonding, influencing its interactions with biological molecules. For some aniline derivatives, toxicity has been linked to their ability to disrupt mitochondrial respiratory functions by acting as uncouplers or inhibitors, or by disturbing the inner mitochondrial membrane structure. researchgate.net This disruption is often correlated with the electron-withdrawing properties of substituents on the aniline ring. researchgate.net

In vitro studies are crucial for assessing the toxicity of chemical compounds in a controlled laboratory setting. While specific in vitro toxicity data for this compound is not extensively detailed in the provided search results, it is noted that this compound is intended for in vitro research applications. Studies on structurally related brominated anilines have shown moderate hepatotoxicity in rodent models, suggesting a potential area of concern for this compound as well. vulcanchem.com

In vivo toxicity assessments provide data on the effects of a substance on a whole, living organism. A derivative of this compound, LFM-A13, has undergone in vivo studies in mice and rats. ebi.ac.uk These studies indicated a favorable toxicity profile for LFM-A13, with no evidence of hematologic toxicity. ebi.ac.uk It is important to note that these findings are for a derivative and not for this compound itself.

Table 2: Summary of Toxicity Information for this compound and Related Compounds

| Compound | Assessment Type | Finding | Source |

| This compound | General Toxicity | Classified as a hazardous substance with potential toxicity. | ontosight.ai |

| Structurally Related Brominated Anilines | In vivo (Rodents) | Moderate hepatotoxicity observed (LD₅₀ ≈ 250 mg/kg). | vulcanchem.com |

| LFM-A13 (a this compound derivative) | In vivo (Mice, Rats) | Favorable toxicity profile, no hematologic toxicity. | ebi.ac.uk |

Mechanism of Action in Biological Systems and Molecular Targets

Interaction Studies with Biological Molecules (e.g., Proteins, Nucleic Acids)

The reactivity of this compound, particularly its ability to undergo nucleophilic substitution, makes it a subject of interest for studying interactions with biological macromolecules like proteins and nucleic acids. smolecule.com The amino group and bromine atoms are the primary sites for these interactions.

The amino group can participate in hydrogen bonding, a fundamental interaction in biological systems that helps to stabilize the structures of proteins and nucleic acids. thermofisher.compressbooks.pub The bromine atoms, being electron-withdrawing, can influence the electronic properties of the aromatic ring, potentially leading to the formation of covalent bonds with nucleophilic sites on proteins and DNA.

Derivatives of this compound have been specifically designed to interact with biological targets. For instance, LFM-A13, an enamide synthesized from this compound, acts as an inhibitor of Bruton's tyrosine kinase (BTK) and Polo-like kinases (PLK), demonstrating a clear interaction with these protein targets. ebi.ac.uk Such interactions are crucial for its observed anticancer properties. ebi.ac.uk

Table 3: Potential Interactions of this compound with Biological Molecules

| Interacting Molecule | Potential Type of Interaction | Key Functional Group on this compound | Potential Consequence | Source |

| Proteins | Hydrogen Bonding | Amino group (-NH₂) | Alteration of protein structure and function. | thermofisher.com |

| Covalent Bonding | Bromine atoms, Aromatic ring | Inhibition of enzyme activity. | ||

| Nucleic Acids | Hydrogen Bonding | Amino group (-NH₂) | Intercalation or binding to DNA/RNA, potentially leading to mutations. | khanacademy.org |

| Covalent Bonding | Bromine atoms, Aromatic ring | Formation of DNA adducts. |

Analytical and Electrochemical Research on 2,5-dibromoaniline

Advanced Analytical Methodologies for Detection and Characterization